1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine
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Overview
Description
1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-diazopyrrolidones with dimethyl acetylenedicarboxylate in the presence of a solvent like benzene at elevated temperatures (around 70°C). This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, leading to the formation of the desired tetrahydropyrazolo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts can also be tailored to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Another heterocyclic compound with a similar fused ring system.
4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,7-dimethyl-5,6-dihydropyrazolo[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H11N3O/c1-9-3-4-11-6-5-8-10(2)7(6)9/h5H,3-4H2,1-2H3 |
InChI Key |
DWPXCRKBWXHMPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1N(N=C2)C |
Origin of Product |
United States |
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